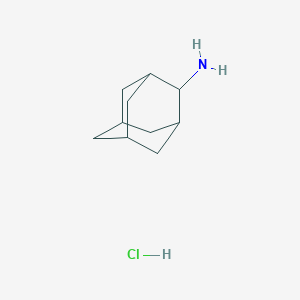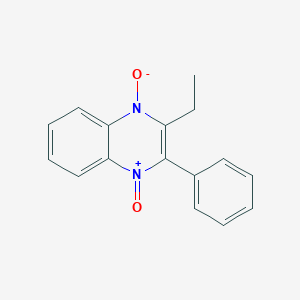
2-Ethyl-3-phenylquinoxaline 1,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-3-phenylquinoxaline 1,4-dioxide, commonly known as EPOQ, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. EPOQ is a versatile molecule that possesses unique physicochemical properties, such as high stability, low toxicity, and excellent solubility, which make it an attractive candidate for use in a wide range of applications.
Wirkmechanismus
The mechanism of action of EPOQ is complex and multifaceted. In cancer cells, EPOQ has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. In neurodegenerative diseases, EPOQ has been shown to protect neurons from oxidative stress, inflammation, and apoptosis by activating various neuroprotective pathways, including the Nrf2 pathway and the PI3K/Akt pathway.
Biochemische Und Physiologische Effekte
EPOQ has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, EPOQ has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote cell death by targeting various molecular targets, including DNA, RNA, and proteins. In neurodegenerative diseases, EPOQ has been shown to improve cognitive function, reduce oxidative stress, and enhance neurotrophic factor expression by modulating various biochemical pathways, including the BDNF/TrkB pathway and the CREB pathway.
Vorteile Und Einschränkungen Für Laborexperimente
EPOQ possesses several advantages as a research tool, including its high stability, low toxicity, and excellent solubility. However, EPOQ also has some limitations, such as its relatively high cost, limited availability, and potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on EPOQ. In medicinal chemistry, future studies could focus on the synthesis and evaluation of novel EPOQ derivatives with improved pharmacological properties, such as increased potency and selectivity. In pharmacology, future studies could investigate the potential of EPOQ as a therapeutic agent for the treatment of other diseases, such as diabetes and cardiovascular disease. In material science, future studies could explore the use of EPOQ as a building block for the synthesis of novel functional materials with unique properties, such as stimuli-responsive materials and self-healing materials.
Synthesemethoden
The synthesis of EPOQ can be achieved through various methods, including the oxidation of 2-ethyl-3-phenylquinoxaline with hydrogen peroxide, the reaction of 2-ethyl-3-phenylquinoxaline with potassium permanganate, and the reaction of 2-ethyl-3-phenylquinoxaline with lead tetraacetate. Among these methods, the oxidation of 2-ethyl-3-phenylquinoxaline with hydrogen peroxide is the most commonly used method due to its simplicity, efficiency, and high yield.
Wissenschaftliche Forschungsanwendungen
EPOQ has been extensively studied for its potential applications in various fields. In medicinal chemistry, EPOQ has been shown to exhibit potent antitumor, anti-inflammatory, and neuroprotective activities. In pharmacology, EPOQ has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. In material science, EPOQ has been used as a building block for the synthesis of various functional materials, such as conducting polymers and porous materials.
Eigenschaften
CAS-Nummer |
15034-22-7 |
|---|---|
Produktname |
2-Ethyl-3-phenylquinoxaline 1,4-dioxide |
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
3-ethyl-4-oxido-2-phenylquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C16H14N2O2/c1-2-13-16(12-8-4-3-5-9-12)18(20)15-11-7-6-10-14(15)17(13)19/h3-11H,2H2,1H3 |
InChI-Schlüssel |
PNCGHFYGKVTCDV-UHFFFAOYSA-N |
SMILES |
CCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C3=CC=CC=C3 |
Kanonische SMILES |
CCC1=C([N+](=O)C2=CC=CC=C2N1[O-])C3=CC=CC=C3 |
Synonyme |
2-Ethyl-3-phenylquinoxaline 1,4-dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



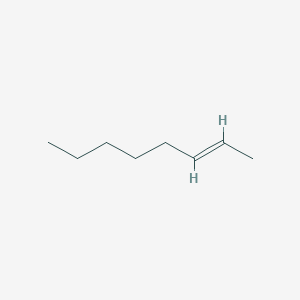
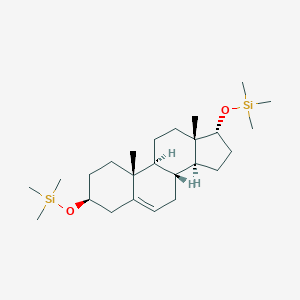
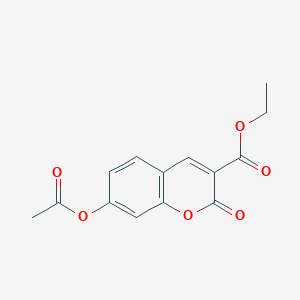
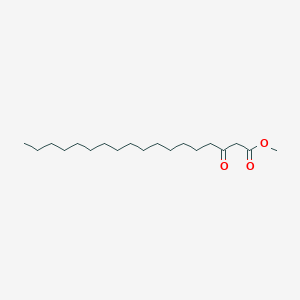
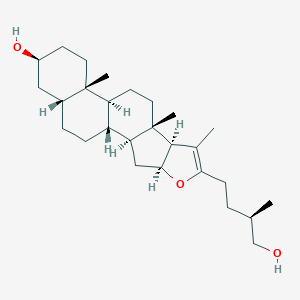
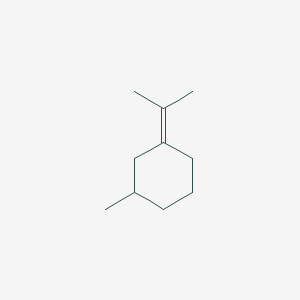
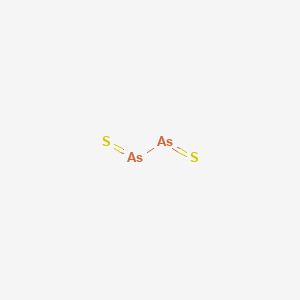
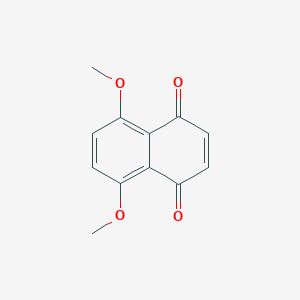
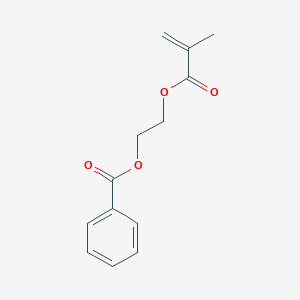
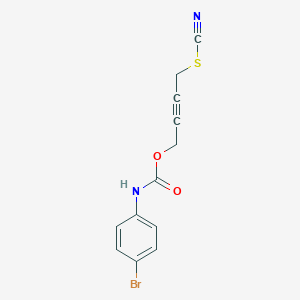
![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)
